![molecular formula C14H21N5O6 B14736259 N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine CAS No. 5616-19-3](/img/structure/B14736259.png)
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two piperazine rings, each with two ketone groups, connected through an ethyl bridge to a glycine moiety. Its distinctive structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine typically involves the reaction of glycine with 1,2-bis(3,5-dioxopiperazin-1-yl)ethane. The process generally requires:
Reagents: Glycine, 1,2-bis(3,5-dioxopiperazin-1-yl)ethane
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalysts: Acid or base catalysts may be used to facilitate the reaction
Conditions: The reaction is usually carried out under controlled temperature and pressure to ensure optimal yield and purity
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used
Reduction: Reduction reactions can modify the ketone groups, leading to the formation of alcohols or other reduced forms
Substitution: The piperazine rings can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Investigated for its potential role in modulating biological pathways
Medicine: Explored for its therapeutic potential in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
- 1,2-Bis(3,5-dioxopiperazin-1-yl)butane
Uniqueness
N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine stands out due to its glycine moiety, which imparts unique properties and potential applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
5616-19-3 |
|---|---|
Formule moléculaire |
C14H21N5O6 |
Poids moléculaire |
355.35 g/mol |
Nom IUPAC |
2-[bis[2-(3,5-dioxopiperazin-1-yl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C14H21N5O6/c20-10-5-18(6-11(21)15-10)3-1-17(9-14(24)25)2-4-19-7-12(22)16-13(23)8-19/h1-9H2,(H,24,25)(H,15,20,21)(H,16,22,23) |
Clé InChI |
TVHZKILKJGDURX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)CN1CCN(CCN2CC(=O)NC(=O)C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)
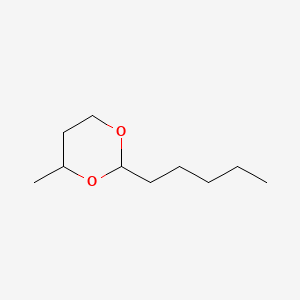

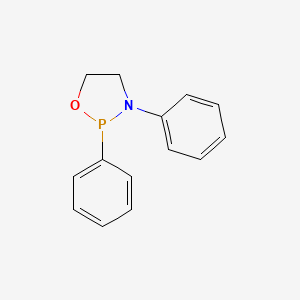
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
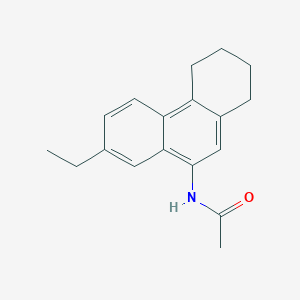
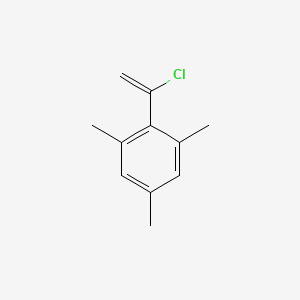
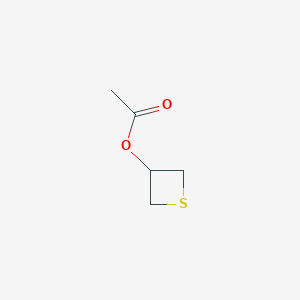
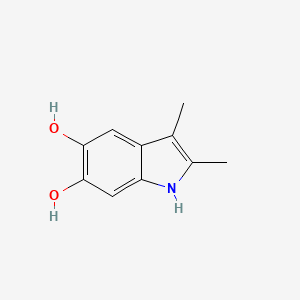
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
